6-Chloro-4-(isopropylamino)nicotinamide

Description

Systematic IUPAC Name and Structural Representation

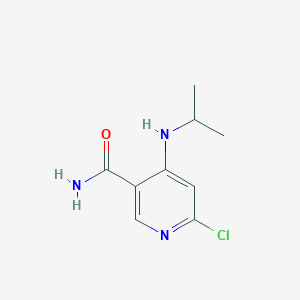

The IUPAC name 6-chloro-4-(propan-2-ylamino)pyridine-3-carboxamide systematically describes the compound’s structure:

- A pyridine ring substituted at positions 3, 4, and 6.

- Position 3 : A carboxamide group (-C(=O)NH₂).

- Position 4 : An isopropylamino group (-NH-CH(CH₃)₂).

- Position 6 : A chlorine atom.

The SMILES notation (CC(C)NC1=CC(=NC=C1C(=O)N)Cl) and InChIKey (MQGJYQRFSWJTQG-UHFFFAOYSA-N) further encode its structure, enabling precise computational modeling.

CAS Registry Number and Alternative Identifiers

While the CAS Registry Number is not explicitly available in the provided sources, the compound is cataloged under identifiers such as:

- InChI :

InChI=1S/C9H12ClN3O/c1-5(2)13-7-3-8(10)12-4-6(7)9(11)14/h3-5H,1-2H3,(H2,11,14)(H,12,13) - UNII : Not available in current records.

- Synonym : this compound (primary name used in commercial catalogs).

Molecular Formula and Weight Calculations

The molecular formula C₉H₁₂ClN₃O corresponds to a molecular weight of 213.66 g/mol , calculated as follows:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 9 | 12.01 | 108.09 |

| H | 12 | 1.008 | 12.10 |

| Cl | 1 | 35.45 | 35.45 |

| N | 3 | 14.01 | 42.03 |

| O | 1 | 16.00 | 16.00 |

| Total | 213.66 |

This aligns with high-resolution mass spectrometry data.

Properties

Molecular Formula |

C9H12ClN3O |

|---|---|

Molecular Weight |

213.66 g/mol |

IUPAC Name |

6-chloro-4-(propan-2-ylamino)pyridine-3-carboxamide |

InChI |

InChI=1S/C9H12ClN3O/c1-5(2)13-7-3-8(10)12-4-6(7)9(11)14/h3-5H,1-2H3,(H2,11,14)(H,12,13) |

InChI Key |

MQGJYQRFSWJTQG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=CC(=NC=C1C(=O)N)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence includes compounds with partial structural overlap, enabling a comparative analysis based on substituent positions, heterocyclic systems, and functional groups.

6-Chloro-4-hydroxypyrimidine ()

- Structure : Pyrimidine ring with a hydroxyl (-OH) at position 4 and a chloro group at position 5.

- Comparison: Heterocycle: Pyrimidine (6-membered, 2 N atoms) vs. pyridine (6-membered, 1 N atom). Substituents: Hydroxyl (electron-withdrawing) vs. isopropylamino (electron-donating). This difference alters reactivity—hydroxyl groups favor hydrogen bonding, while isopropylamino may enhance lipophilicity and steric effects.

Atrazine ()

- Structure: Triazine ring with ethylamino (-NHCH₂CH₃) at position 4, isopropylamino (-NHCH(CH₃)₂) at position 6, and chloro at position 2.

- Comparison: Heterocycle: Triazine (6-membered, 3 N atoms) vs. pyridine. Triazines are more electron-deficient, enhancing electrophilic substitution reactivity. Substituents: Atrazine’s dual amino groups contribute to its herbicidal activity by inhibiting photosynthesis . The target compound’s single isopropylamino group and carboxamide may target different biological pathways. Environmental Impact: Atrazine’s propensity for groundwater contamination highlights the need to assess the environmental stability of 6-Chloro-4-(isopropylamino)nicotinamide.

6-Chloropyrimidin-4-amine ()

- Structure: Pyrimidine ring with an amino (-NH₂) group at position 4 and chloro at position 6.

- Comparison: Substituents: The amino group in 6-Chloropyrimidin-4-amine is smaller and more nucleophilic than the isopropylamino group in the target compound, affecting binding affinity in molecular interactions. Synthesis: details synthetic routes using palladium catalysts and sodium hydride . Similar methods may apply to the target compound, though steric hindrance from the isopropyl group could necessitate modified conditions. Physicochemical Properties: The carboxamide in the target compound increases hydrogen-bond acceptor/donor counts (vs.

Data Table: Key Structural and Functional Comparisons

Research Implications and Limitations

- Reactivity : The chloro group at position 6 may facilitate nucleophilic aromatic substitution, as seen in 6-Chloropyrimidin-4-amine synthesis .

- Bioactivity: The isopropylamino group’s steric bulk and lipophilicity could enhance membrane permeability compared to smaller substituents like -OH or -NH₂.

- Environmental Concerns : Lessons from Atrazine underscore the need to evaluate the target compound’s persistence and mobility in ecosystems.

Further studies are required to validate these hypotheses and explore the compound’s specific applications.

Preparation Methods

Synthesis of the Carboxylic Acid Precursor

The precursor, 6-chloro-4-(isopropylamino)nicotinic acid, is synthesized via SNAr of 4,6-dichloronicotinic acid with isopropylamine. The reaction proceeds in dimethylformamide (DMF) at 100°C under inert conditions, yielding the substituted nicotinic acid. The electron-withdrawing carboxyl group at position 3 activates the pyridine ring, facilitating selective substitution at position 4.

Amidation Reaction

The carboxylic acid is converted to the amide using a two-step activation sequence. First, the acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride. Subsequent reaction with aqueous ammonia yields 6-chloro-4-(isopropylamino)nicotinamide. This method achieves yields exceeding 80% under optimized conditions.

Key Reaction Conditions

-

Activation: SOCl₂, reflux, 2 hours.

-

Amidation: NH₄OH, 0°C to room temperature, 12 hours.

Nucleophilic Aromatic Substitution (SNAr) on 4,6-Dichloronicotinamide

Regioselective SNAr at position 4 of 4,6-dichloronicotinamide provides an alternative pathway. This approach avoids the need for pre-functionalized carboxylic acid intermediates.

Preparation of 4,6-Dichloronicotinamide

4,6-Dichloronicotinamide is synthesized from 4,6-dichloronicotinic acid via amidation. The acid is treated with thionyl chloride followed by ammonium hydroxide, analogous to the method described in Section 1.2.

Isopropylamine Substitution

The 4-chloro substituent undergoes SNAr with isopropylamine in the presence of potassium carbonate (K₂CO₃) in DMF at 100°C. The amide group at position 3 directs substitution to position 4 due to its electron-withdrawing nature, leaving the 6-chloro group intact.

Optimized SNAr Conditions

Multi-Step Synthesis via Aldehyde Intermediates

A third route involves the oxidation of 6-chloro-4-(isopropylamino)nicotinaldehyde to the corresponding carboxylic acid, followed by amidation.

Synthesis of the Aldehyde Intermediate

6-Chloro-4-(isopropylamino)nicotinaldehyde is prepared through SNAr of 4,6-dichloronicotinaldehyde with isopropylamine. The reaction employs K₂CO₃ in DMF at 100°C under nitrogen, mirroring conditions used for ethylamino analogs.

Oxidation and Amidation

The aldehyde is oxidized to 6-chloro-4-(isopropylamino)nicotinic acid using potassium permanganate (KMnO₄) in acidic media. Subsequent amidation via acyl chloride formation (as in Section 1.2) completes the synthesis.

Critical Oxidation Parameters

Comparative Analysis of Methods

| Method | Starting Material | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Carboxylic Acid Amidation | 6-Chloro-4-(isopropylamino)nicotinic acid | Acylation, NH₃ quench | 80–85% | High yield; minimal byproducts | Requires pre-synthesized acid |

| SNAr on Dichloronicotinamide | 4,6-Dichloronicotinamide | SNAr with iPrNH₂ | 61–75% | Direct functionalization | Limited commercial availability |

| Aldehyde Oxidation | 6-Chloro-4-(isopropylamino)nicotinaldehyde | Oxidation, amidation | ~65% | Flexible intermediate | Multi-step; lower overall yield |

Experimental Optimization and Challenges

Regioselectivity in SNAr Reactions

The amide group at position 3 strongly activates the pyridine ring, favoring substitution at position 4 over position 6. Computational studies suggest that the para-directing effect of the amide group contributes to this selectivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Chloro-4-(isopropylamino)nicotinamide, and how do reaction conditions influence yield?

- Methodology : Begin with 6-chloronicotinaldehyde as the starting material. Substitute methylamine (used in analogous compounds like 6-Chloro-4-(methylamino)nicotinaldehyde ) with isopropylamine to introduce the isopropylamino group via nucleophilic substitution. Optimize reaction parameters (temperature, solvent polarity, and catalyst) using a factorial design approach . Monitor reaction progress via TLC or HPLC and confirm product purity through NMR and mass spectrometry. For scale-up, consider solvent recycling and catalyst recovery to minimize waste.

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

- Methodology :

- NMR : Compare and NMR spectra with structurally similar compounds (e.g., 6-Chloro-4-(ethylamino)nicotinaldehyde ). Focus on chemical shifts for the isopropyl group (δ ~1.2 ppm for CH, δ ~3.5 ppm for NH-CH) and aldehyde proton (δ ~9.8 ppm).

- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion [M+H] at m/z 227.06 (calculated for CHClNO).

- HPLC : Employ a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to verify purity (>98%) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodology :

- Dose-Response Analysis : Perform IC assays across multiple cell lines (e.g., cancer vs. normal) to identify context-dependent effects. Use statistical tools (ANOVA) to assess significance .

- SAR Studies : Compare substituent effects (e.g., methyl vs. isopropyl groups) on target binding. For example, ethylamino analogs show enhanced solubility but reduced potency compared to methyl derivatives .

- Off-Target Profiling : Screen against kinase panels or GPCR libraries to rule out non-specific interactions .

Q. How do degradation pathways of this compound impact its stability in pharmacological assays?

- Methodology :

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and photolytic conditions. Monitor degradation products via LC-MS.

- Metabolite Identification : Incubate with liver microsomes and use high-resolution MS to detect metabolites (e.g., dechlorination or oxidation products similar to 6-CNA ).

- Stability Optimization : Adjust formulation with co-solvents (e.g., DMSO or cyclodextrins) to enhance shelf life .

Q. What computational approaches predict the binding affinity of this compound to kinase targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR or MAPK kinases). Validate predictions with in vitro kinase inhibition assays .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability and binding energy (MM-PBSA/GBSA methods) .

Key Methodological Recommendations

- Synthetic Optimization : Prioritize green chemistry principles (e.g., microwave-assisted synthesis) to reduce reaction time and energy consumption .

- Data Reproducibility : Use open-access spectral databases (e.g., PubChem ) to cross-validate structural assignments.

- Ethical Compliance : Adhere to safety guidelines for handling reactive intermediates (e.g., chlorinated aldehydes) as outlined by ECHA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.